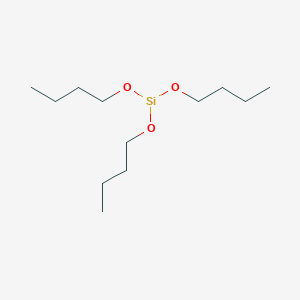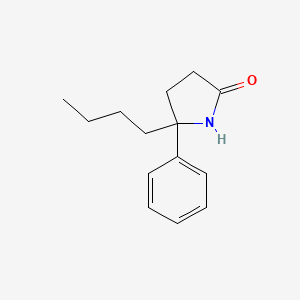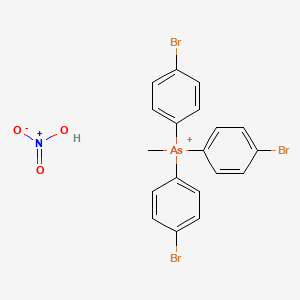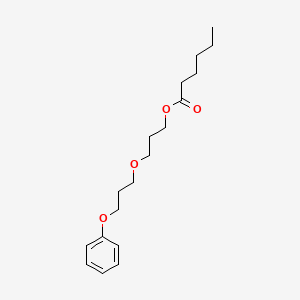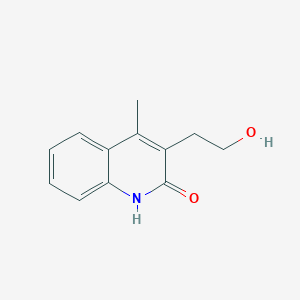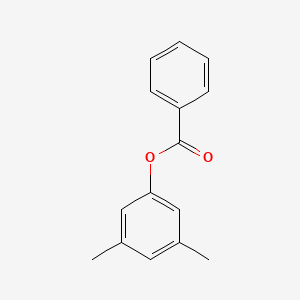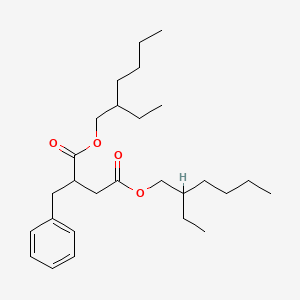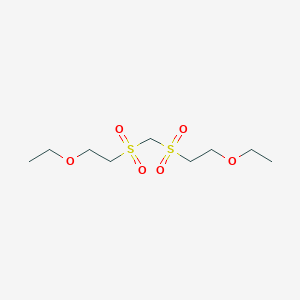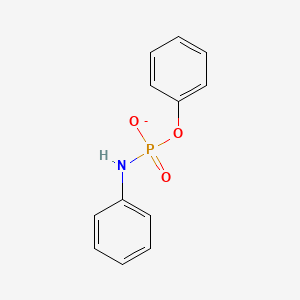
Anilino(phenoxy)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anilino(phenoxy)phosphinate is a compound that belongs to the class of phosphinates, which are derivatives of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anilino(phenoxy)phosphinate typically involves the reaction of aniline with phenoxyphosphinic acid or its derivatives. One common method is the reaction of aniline with phenoxyphosphinic dichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Anilino(phenoxy)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
Anilino(phenoxy)phosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of anilino(phenoxy)phosphinate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition .
Comparison with Similar Compounds
Phenylphosphinate: Similar in structure but lacks the aniline group.
Diphenylphosphinate: Contains two phenyl groups instead of an aniline and a phenoxy group.
Phosphinic Acid Derivatives: A broader class of compounds with varying organic groups attached to the phosphorus atom
Uniqueness: Anilino(phenoxy)phosphinate is unique due to the presence of both an aniline and a phenoxy group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wider range of applications
Properties
CAS No. |
6254-02-0 |
|---|---|
Molecular Formula |
C12H11NO3P- |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
anilino(phenoxy)phosphinate |
InChI |
InChI=1S/C12H12NO3P/c14-17(15,13-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14,15)/p-1 |
InChI Key |
MODRBMUFPBRHDE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)([O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
